![molecular formula C6H13Cl2N7O3 B12364477 3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide;dihydrate;hydrochloride](/img/structure/B12364477.png)
3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide;dihydrate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide;dihydrate;hydrochloride is a compound with significant applications in various scientific fields. It is known for its role as a calcium channel and sodium channel protein inhibitor, which makes it valuable in medical and biological research .
Preparation Methods
The synthesis of 3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide;dihydrate;hydrochloride involves several steps. The compound is typically synthesized through a series of reactions starting from pyrazine derivatives. The reaction conditions often include the use of specific reagents such as DMC, DABCO, and DMB, followed by hydrogenation using Pd/C in ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Hydrogenation using Pd/C in ethanol is a common reduction reaction for this compound.
Substitution: It can undergo substitution reactions, particularly involving its amino and chloro groups.
Common reagents used in these reactions include hydrogen gas, ethanol, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide;dihydrate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: It is used in the production of various pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects by inhibiting calcium and sodium channels. It reduces the electrical potential across tubular epithelium, inhibits angiogenesis, and completely and reversibly inhibits capillary morphogenesis at specific concentrations . The molecular targets include Sodium/Potassium-ATPase Protein and various ion channels such as TRPP3 and ASIC .
Comparison with Similar Compounds
Similar compounds include:
Amiloride hydrochloride dihydrate: Known for its potassium-sparing diuretic properties and inhibition of epithelial Na+ channels.
N-Amidino-3,5-diamino-6-chloropyrazinecarboxamide monohydrochloride: Another compound with similar inhibitory effects on ion channels.
The uniqueness of 3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide;dihydrate;hydrochloride lies in its specific molecular structure and the range of biological activities it exhibits.
Properties
Molecular Formula |
C6H13Cl2N7O3 |
|---|---|
Molecular Weight |
302.12 g/mol |
IUPAC Name |
3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide;dihydrate;hydrochloride |
InChI |
InChI=1S/C6H8ClN7O.ClH.2H2O/c7-3-5(9)14-4(8)2(13-3)6(15)11-1-12-10;;;/h1H,10H2,(H4,8,9,14)(H,11,12,15);1H;2*1H2 |
InChI Key |
YBEBOPRGGBHAOZ-UHFFFAOYSA-N |
Isomeric SMILES |
C(=N/N)\NC(=O)C1=C(N=C(C(=N1)Cl)N)N.O.O.Cl |
Canonical SMILES |
C(=NN)NC(=O)C1=C(N=C(C(=N1)Cl)N)N.O.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


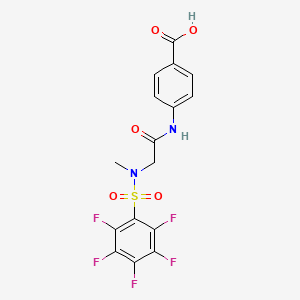
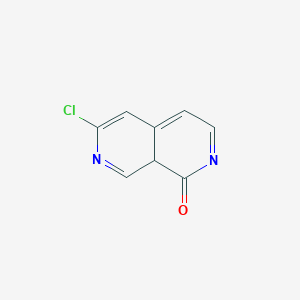
![2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12364404.png)
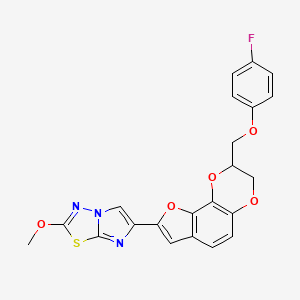
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate](/img/structure/B12364422.png)
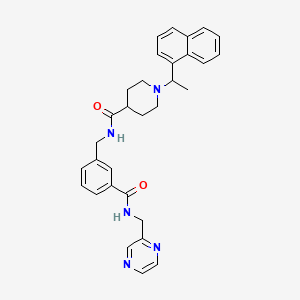
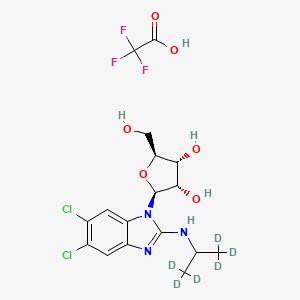
![tert-butyl 5-boranyl-2-oxo-1H-spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B12364431.png)
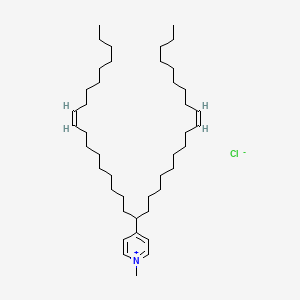
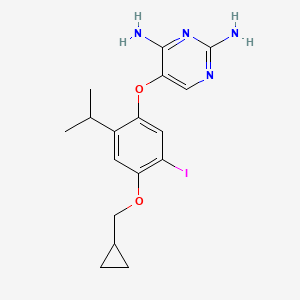

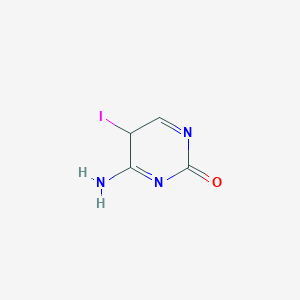
![[(1S,3'R,4S,5R)-2-penta-1,3-diynoxyspiro[6-oxabicyclo[3.1.0]hex-2-ene-4,6'-oxane]-3'-yl] 3-methylbutanoate](/img/structure/B12364449.png)
![(7Z,10Z)-12-[3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid](/img/structure/B12364453.png)
